
EM20-25
Vue d'ensemble
Description
EM20-25 is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated anthracene derivative fused with a pyrimidine trione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EM20-25 typically involves multi-step organic reactions. The starting materials often include chlorinated anthracene derivatives and pyrimidine trione precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chlorine atom.
Cyclization reactions: to form the fused ring structure.
Oxidation reactions: to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
EM20-25 can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of lower oxidation state derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of EM20-25 involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2,4-dioxo-1,3,4,10-tetrahydro-2H-9-oxa-1,3-diaza-anthracene: A related compound with similar structural features.
Pyrimidine-2,4,6-trione derivatives: Compounds with similar pyrimidine trione moieties.
Uniqueness
EM20-25 is unique due to its specific combination of structural features, including the chlorinated anthracene derivative and the pyrimidine trione moiety. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.
Activité Biologique
EM20-25 is a synthetic compound that has garnered attention for its significant role in modulating apoptotic pathways, particularly in cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
This compound primarily functions by disrupting the interaction between B-cell lymphoma 2 (BCL-2) and BAX proteins. BCL-2 is known for its anti-apoptotic properties, while BAX promotes apoptosis. By inhibiting BCL-2, this compound facilitates the activation of caspase-9, a critical enzyme in the apoptosis cascade, leading to increased cell death in cancer cells that overexpress BCL-2. This mechanism positions this compound as a promising candidate for overcoming resistance to chemotherapy in various malignancies .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively induces apoptosis in cancer cell lines characterized by high levels of BCL-2 expression. Key findings include:
- Caspase Activation : Treatment with this compound resulted in elevated levels of cleaved caspase-9 and downstream effector caspases, indicating a robust apoptotic response .
- Cell Viability Assays : An MTT assay showed that this compound exhibited concentration-dependent inhibition of cell viability, particularly in lymphoma cells .
Comparative Studies
A comparative analysis with other compounds targeting apoptotic pathways revealed that this compound's dual action—disrupting BCL-2/BAX interactions and activating caspases—sets it apart from similar agents. The following table summarizes key compounds and their mechanisms:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ABT-199 | Inhibits BCL-2 | Selective for BCL-2 with minimal effects on others |
TW37 | Disrupts BCL-xL | Targets multiple anti-apoptotic proteins |
GX15-070 | Inhibits MCL-1 | Focuses on MCL-1 inhibition specifically |
This compound | Disrupts BCL-2/BAX interactions | Activates caspases, enhancing apoptotic signaling |
Cancer Cell Lines
Research has shown that this compound significantly enhances the efficacy of conventional chemotherapeutic agents such as staurosporine and chlorambucil in lymphoma cell lines. For instance, when combined with these agents, this compound demonstrated a synergistic effect, leading to improved cell death rates compared to treatment with either agent alone .
Efficacy Against Drug Resistance
In studies focusing on drug-resistant cancer models, this compound was effective in overcoming resistance mechanisms associated with BCL-2 overexpression. This suggests its potential utility as an adjunct therapy to improve outcomes in patients who exhibit resistance to standard treatments .
Propriétés
IUPAC Name |
5-(7-chloro-2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O6/c16-4-1-2-6-5(3-4)7(8-10(21)17-14(24)18-11(8)22)9-12(23)19-15(25)20-13(9)26-6/h1-3,7-8H,(H2,19,20,23,25)(H2,17,18,21,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVZGGAQHNWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404527 | |
Record name | Bcl-2 Inhibitor III, EM20-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141266-44-6 | |
Record name | Bcl-2 Inhibitor III, EM20-25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.